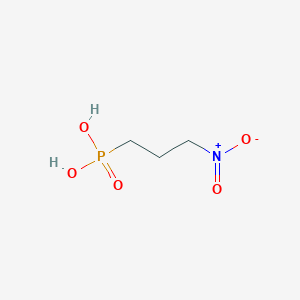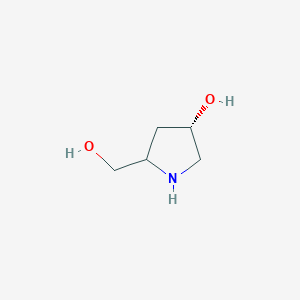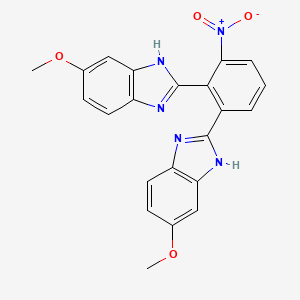
Dysprosium--iron (1/9)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysprosium–iron (1/9) is a compound consisting of dysprosium and iron in a 1:9 ratio. Dysprosium is a rare earth element known for its high magnetic susceptibility and thermal neutron absorption cross-section. Iron, a transition metal, is well-known for its magnetic properties and is widely used in various industrial applications. The combination of these two elements results in a compound with unique magnetic and electronic properties, making it valuable in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dysprosium–iron (1/9) can be synthesized through various methods, including:
Electrolysis in Fluoride-Based Electrolytes: This method involves the use of rare earth oxides as raw materials. The electrolytic process uses a fluoride-based electrolyte, typically a mixture of dysprosium fluoride and lithium fluoride, at high temperatures (around 1050°C).
Reactive Sintering: This method involves the solid-state reaction of dysprosium iron perovskite and hematite.
Industrial Production Methods: Industrial production of dysprosium–iron alloys typically involves the electrolytic method due to its efficiency and scalability. The process requires precise control of the electrolyte composition and operating temperature to ensure high purity and yield of the alloy .
Types of Reactions:
Oxidation: Dysprosium–iron (1/9) can undergo oxidation reactions, forming dysprosium oxide and iron oxide.
Reduction: The compound can be reduced using strong reducing agents, such as hydrogen gas, to obtain the elemental forms of dysprosium and iron.
Substitution: Dysprosium–iron (1/9) can participate in substitution reactions where dysprosium or iron atoms are replaced by other elements, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Various metal salts or organometallic compounds under controlled conditions.
Major Products Formed:
Oxidation: Dysprosium(III) oxide (Dy₂O₃) and iron oxide (Fe₂O₃).
Reduction: Elemental dysprosium and iron.
Substitution: New compounds with altered magnetic and electronic properties.
Scientific Research Applications
Dysprosium–iron (1/9) has numerous applications in scientific research, including:
Magnetic Materials: The compound’s unique magnetic properties make it valuable in the development of high-performance magnets, such as those used in electric vehicles and wind turbines.
Biomedical Applications: Dysprosium-based compounds are used in magnetic resonance imaging (MRI) as contrast agents due to their paramagnetic properties.
Electronic Devices: The compound’s electronic properties are exploited in the development of advanced electronic components, such as sensors and memory devices.
Catalysis: Dysprosium–iron (1/9) can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism by which dysprosium–iron (1/9) exerts its effects is primarily related to its magnetic and electronic properties. Dysprosium ions contribute to the compound’s high magnetic susceptibility, while iron provides structural stability and additional magnetic properties. The interaction between dysprosium and iron atoms results in a compound with enhanced magnetic performance, making it suitable for various applications .
Comparison with Similar Compounds
Dysprosium Iron Garnet (Dy₃Fe₅O₁₂): This compound exhibits similar magnetic properties but has a different crystal structure and composition.
Neodymium Iron Boron (Nd₂Fe₁₄B): Another high-performance magnetic material, often used in permanent magnets.
Samarium Cobalt (SmCo₅): Known for its high magnetic strength and thermal stability, used in high-temperature applications.
Uniqueness of Dysprosium–Iron (1/9): Dysprosium–iron (1/9) stands out due to its specific ratio of dysprosium to iron, which provides a unique balance of magnetic and electronic properties. This makes it particularly valuable in applications requiring high magnetic performance and stability under varying conditions.
Properties
CAS No. |
190649-87-7 |
|---|---|
Molecular Formula |
DyFe9 |
Molecular Weight |
665.1 g/mol |
IUPAC Name |
dysprosium;iron |
InChI |
InChI=1S/Dy.9Fe |
InChI Key |
BHQLDTWWIQISFD-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Dy] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2'-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine](/img/structure/B12552851.png)
![1-(2-Hydroxyethyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12552855.png)
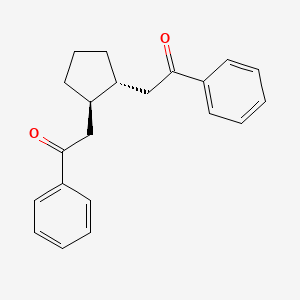
![Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12552863.png)
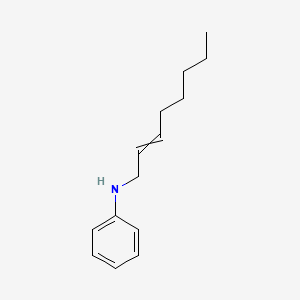

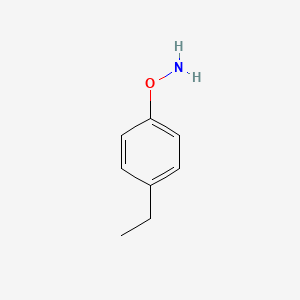
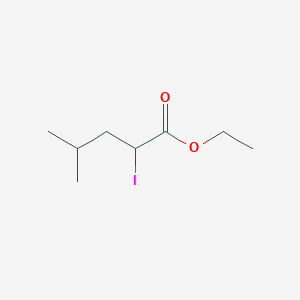

![1,7-Dioxaspiro[5.5]undec-3-ene](/img/structure/B12552907.png)
